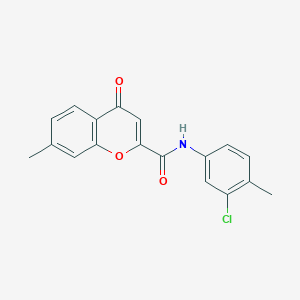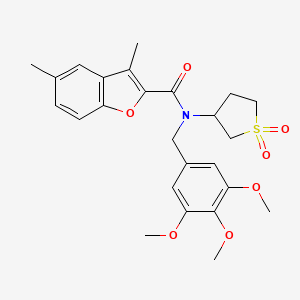![molecular formula C20H20N4O2 B11387430 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11387430.png)
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzodiazole ring, and a pyrrolone structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Ring: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzodiazole ring.
Introduction of the Pyrrolone Moiety: The benzodiazole intermediate is then reacted with a suitable α,β-unsaturated carbonyl compound to form the pyrrolone ring through a cyclization reaction.
Amino Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzodiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with hydroxyl groups replacing carbonyl groups.
Substituted Derivatives: Products with various substituents on the amino group or benzodiazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand biochemical pathways and molecular mechanisms.
Medicine
In medicinal chemistry, 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring and the amino group play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one: Lacks the propan-2-yloxy group, which may affect its solubility and biological activity.
4-(1H-1,3-Benzodiazol-2-YL)-1-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one: Lacks the amino group, which may influence its reactivity and interaction with biological targets.
Uniqueness
The presence of the propan-2-yloxy group and the amino group in 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity, solubility, and potential biological activities.
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-(4-propan-2-yloxyphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H20N4O2/c1-12(2)26-14-9-7-13(8-10-14)24-11-17(25)18(19(24)21)20-22-15-5-3-4-6-16(15)23-20/h3-10,12,21,25H,11H2,1-2H3,(H,22,23) |
InChI Key |
DVNZWFVLMPRGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(acetyloxy)methyl]-7-({[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11387367.png)
![3-(biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11387384.png)
![{5-Chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11387388.png)

![1-(2-{1-[4-(Propan-2-yloxy)benzoyl]piperidin-2-yl}ethyl)azepane](/img/structure/B11387395.png)
![1H-1,3-Benzimidazole-2-methanol, 1-[2-(2,4-dimethylphenoxy)ethyl]-alpha-ethyl-](/img/structure/B11387396.png)
![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11387397.png)
![4-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11387398.png)

![2-(4-tert-butylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11387412.png)
![5-(Ethylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole](/img/structure/B11387417.png)

